molecular formula C10H18O B1345478 2,6,6-Trimethylcyclohex-2-ene-1-methanol CAS No. 6627-74-3

2,6,6-Trimethylcyclohex-2-ene-1-methanol

Cat. No. B1345478
CAS RN: 6627-74-3
M. Wt: 154.25 g/mol
InChI Key: WFBRXMMODZGJPF-UHFFFAOYSA-N
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Description

2,6,6-Trimethylcyclohex-2-ene-1-methanol, also known as (2,6,6-Trimethyl-2-cyclohexen-1-yl)methanol or α-Cyclogeraniol, is a chemical compound with the molecular formula C10H18O . It has a molecular weight of 154.24932 .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9,11H,4,6-7H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 215°C and a density of 0.9382 . Its refractive index is 1.4843 .

Scientific Research Applications

Synthesis of Novel Compounds

2,6,6-Trimethylcyclohex-2-ene-1-methanol serves as a starting material in the synthesis of various complex molecules. For instance, it is used in the design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes. This process involves treating the allylic alcohol with PPh(3).HBr in methanol, followed by aldehydes in the presence of a base, yielding the 1,3-dienes (Das et al., 2009).

Versatile Intermediate Synthesis

2-Hydroxy-2,6,6-trimethylcyclohexanone, a versatile intermediate, can be obtained in high yields by oxidizing β-cyclocitral (2,6,6-trimethyl-1-cyclo- hexenecarbaldehyde) using acids followed by hydrolysis (Subbaraju et al., 1992).

Chiral Building Block Preparation

The enantiomeric forms of the alcohol (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are synthesized for the stereoselective synthesis of natural terpenes. These enantiomers are crucial chiral building blocks for synthesizing different natural terpenes, including both enantiomers of the flavor, linaloyl oxide (Serra & De Simeis, 2018).

Organic Chemistry Mechanism Studies

In the field of organic chemistry, studies of methanol reactions, such as the alcoholysis reaction of isocyanates, have been conducted to understand the multimolecular mechanism. These studies provide insights into the interactions and effects of alcohol molecules in reactions, which is essential for developing new synthetic methods (Raspoet et al., 1998).

Hydroxylated Isoprenoids Oxidation

Cytochromes P450 have been shown to oxidize hydroxylated isoprenoids and norisoprenoids efficiently. This oxidation is crucial due to the bioactive properties and application as precursors in chemical synthesis of these compounds (Litzenburger & Bernhardt, 2016).

Lipid Dynamics in Biological Studies

In biological studies, methanol impacts lipid dynamics, such as in the study of transmembrane proteins/peptides in biological and synthetic membranes. It significantly influences the structure-function relationship associated with bilayer composition, crucial for understanding cellular mechanisms (Nguyen et al., 2019).

Safety and Hazards

While specific hazard classifications are not available, general safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of inhalation, move the person into fresh air and give artificial respiration if necessary. If it comes into contact with skin, wash off with soap and plenty of water .

properties

IUPAC Name

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9,11H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBRXMMODZGJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871165
Record name (2,6,6-Trimethylcyclohex-2-en-1-yl)methanol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

6627-74-3
Record name α-Cyclogeraniol
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Record name 2,6,6-Trimethylcyclohex-2-ene-1-methanol
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Record name (2,6,6-Trimethylcyclohex-2-en-1-yl)methanol
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Record name 2,6,6-trimethylcyclohex-2-ene-1-methanol
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Synthesis routes and methods

Procedure details

To a suspension of 1.25 g NaBH4 in 50 ml. 95% ethanol cooled in an ice bath was added dropwise with stirring 5.0 g alpha-cyclocitral which had been prepared as described in Example 1. When the addition was complete, the ice bath was removed and water was added to dissolve any remaining solids. The reaction mixture was then stirred overnight at room temperature. The solvent was removed at reduced pressure and the residue taken up in ether, washed with 1 N acetic acid, dilute sodium bicarbonate and water. The ether extract was dried over sodium sulfate and concentrated to give 3.6 g alpha-cyclogeraniol as a colorless oil of 95% purity by gas chromatographic analysis.
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethylcyclohex-2-ene-1-methanol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What are the different synthetic routes to obtain α-cyclogeraniol?

A1: α-Cyclogeraniol can be synthesized from nerol, an acyclic monoterpenoid, using different acidic reagents. Research has shown that using chlorosulfonic acid as the cyclizing agent leads to the selective formation of α-cyclogeraniol. [] This reaction highlights the importance of the acid catalyst and reaction conditions in controlling the regioselectivity of the cyclization process.

Q2: Why is controlling the enantiomeric purity of α-cyclogeraniol important in its applications?

A2: α-Cyclogeraniol serves as a key intermediate in the synthesis of important fragrance compounds like α-ionone and α-damascone. [] The aroma of these compounds can differ significantly depending on their enantiomeric purity. For instance, (R)-α-ionone exhibits a strong woody-floral odor, while (S)-α-ionone possesses a more fruity and raspberry-like aroma. Therefore, access to enantiopure α-cyclogeraniol through methods like the Sharpless asymmetric dihydroxylation is crucial for producing specific aroma profiles desired by the fragrance and flavor industries.

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